(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate
CAS No.:
Cat. No.: VC16017806
Molecular Formula: C28H34O8
Molecular Weight: 498.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H34O8 |
|---|---|
| Molecular Weight | 498.6 g/mol |
| IUPAC Name | (3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate |
| Standard InChI | InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9+ |
| Standard InChI Key | PZUDCPSZWPLXKT-NTEUORMPSA-N |
| Isomeric SMILES | C/C=C(\C)/C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
| Canonical SMILES | CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
Introduction
(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate is a complex organic molecule characterized by its intricate tetracyclic structure and multiple functional groups, including methoxy and ester groups. This compound is part of a broader class of tetracyclic compounds known for their unique ring structures and diverse chemical properties.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. These reactions may include various techniques such as esterification, alkylation, and cyclization reactions, often requiring specific catalysts and conditions to achieve high yields and selectivity towards the desired products.
| Synthesis Steps | Description |
|---|---|
| Multi-step reactions | Involves esterification, alkylation, and cyclization |
| Catalysts and Conditions | Specific conditions required for high yields and selectivity |
Biological Activity and Potential Applications
The biological activity of (3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate is not fully elucidated but may involve interactions with specific receptors or enzymes in biological systems. The presence of multiple methoxy groups suggests potential for modulation of biological pathways. Further pharmacological studies are necessary to determine its efficacy and potential applications in fields such as medicinal chemistry.
| Potential Applications | Description |
|---|---|
| Medicinal Chemistry | Potential for biological pathway modulation |
| Biological Activity | May interact with specific receptors or enzymes |
Analytical Techniques for Characterization
Relevant analytical techniques for confirming the identity and purity of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed information about the molecular structure and composition.
| Analytical Technique | Description |
|---|---|
| NMR Spectroscopy | Provides detailed structural information |
| Mass Spectrometry | Confirms molecular composition and purity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume